[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether
CAS No.: 338748-07-5
Cat. No.: VC7406373
Molecular Formula: C19H16Cl2N2O2S
Molecular Weight: 407.31
* For research use only. Not for human or veterinary use.
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether - 338748-07-5](/images/structure/VC7406373.png)
Specification
CAS No. | 338748-07-5 |
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Molecular Formula | C19H16Cl2N2O2S |
Molecular Weight | 407.31 |
IUPAC Name | 4-(4-chlorophenoxy)-2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidine |
Standard InChI | InChI=1S/C19H16Cl2N2O2S/c1-24-11-16-10-18(25-17-8-6-15(21)7-9-17)23-19(22-16)26-12-13-2-4-14(20)5-3-13/h2-10H,11-12H2,1H3 |
Standard InChI Key | UCFMBJLYPBZZQH-UHFFFAOYSA-N |
SMILES | COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity
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IUPAC Name: [2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether
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Molecular Formula: C18H15Cl2N2O2S
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Molecular Weight: Approximately 395.3 g/mol
Structural Features
The compound consists of:
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A pyrimidine core with substitutions at the 2-, 4-, and 6-positions.
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A 4-chlorobenzyl sulfanyl group attached at the 2-position.
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A 4-chlorophenoxy group at the 6-position.
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A methyl ether moiety linked to the pyrimidine ring.
Synthesis
The synthesis of this compound typically involves:
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Formation of the pyrimidine core, which can be achieved through cyclization reactions involving urea or thiourea derivatives with β-dicarbonyl compounds.
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Introduction of the sulfanyl group, typically via nucleophilic substitution using a chlorobenzyl thiol reagent.
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Etherification at the pyrimidine ring, using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
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Final purification steps, such as recrystallization or chromatographic techniques, ensure high purity.
Material Science
The presence of halogenated aromatic rings and sulfur-containing functional groups may make it useful in designing advanced materials, such as:
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Organic semiconductors.
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Ligands for coordination chemistry.
Related Literature
Studies on structurally similar compounds highlight:
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Pyrimidine derivatives with sulfanyl and phenoxy substitutions exhibit enhanced binding affinity to biological targets due to hydrophobic interactions and hydrogen bonding potential .
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Halogenation improves metabolic stability and bioavailability, making these compounds promising candidates for further optimization .
Experimental Data
While no specific experimental data were available for this exact compound, related compounds have demonstrated:
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